Triptoquinonide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Triptoquinonide has a wide range of scientific research applications due to its unique chemical properties and biological activities:

Chemistry: In organic chemistry, this compound is used as a starting material for the synthesis of various quinone derivatives.

Biology: this compound has been shown to exhibit significant anti-inflammatory and immunosuppressive activities.

Medicine: The compound’s ability to modulate immune responses has led to its investigation as a therapeutic agent for various inflammatory and autoimmune conditions.

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

Triptoquinonide, a natural product from Tripterygium wilfordii , primarily targets inducible nitric oxide synthase (iNOS) . iNOS is a major mediator during inflammatory processes and has been implicated in many diseases, including rheumatoid arthritis, inflammatory bowel disease, diabetes mellitus, stroke, cancer, and Alzheimer’s disease .

Mode of Action

This compound interacts with its target, iNOS, by binding to the key human iNOS residues involved in inhibitor binding . This interaction inhibits nuclear factor-κB transcriptional activation at a unique step in the nucleus after binding to DNA . This inhibition disrupts the normal function of iNOS, leading to a decrease in the production of nitric oxide, a compound that mediates inflammation .

Biochemical Pathways

This compound affects the biochemical pathways involving the production of nitric oxide via iNOS activity . By inhibiting iNOS, this compound disrupts the normal inflammatory response, which can lead to a reduction in the symptoms of various inflammatory diseases . Further characterization of the molecular mechanisms of this compound action will serve to elucidate pathways of immune system regulation .

Pharmacokinetics

In silico methods predict that most triptoquinonides, including this compound, are considered to have drug-likeliness properties with no violation against lipinski’s “rule of 5” and are under safe category when administered orally . Twelve out of the 20 triptoquinonides are predicted as passively crossing the blood-brain barrier .

Result of Action

The result of this compound’s action is a decrease in the production of nitric oxide, leading to a reduction in inflammation . This makes this compound a promising candidate for the development of drugs preventing inflammatory diseases .

Analyse Biochimique

Biochemical Properties

Triptoquinonide is an abietane-type diterpenoid, which places it in the labdane-related superfamily . It is characterized by the formation of the underlying hydrocarbon backbone from the general diterpenoid precursor (E,E,E)-geranylgeranyl diphosphate (GGPP) by a sequential pair of cyclization reactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been found to prevent iNOS induction by LPS or IL-1β . It also exhibits inhibitory activity of lipopolysaccharide (LPS)-induced NO production in macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key human iNOS residues involved in inhibitor binding . This interaction is crucial for its anti-inflammatory and immunosuppressive activities .

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on cellular function, including changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the diterpenoid biosynthetic pathway . It interacts with enzymes such as diterpene synthases for its biosynthesis .

Subcellular Localization

It is known that diterpene synthases involved in its biosynthesis are localized in the cytoplasm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triptoquinonide can be synthesized through various organic synthesis routes. One common method involves the extraction of the compound from the roots of Tripterygium wilfordii. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Tripterygium wilfordii plants. The process includes harvesting the roots, drying them, and then performing solvent extraction. The crude extract is subjected to further purification steps to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Triptoquinonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Comparaison Avec Des Composés Similaires

Triptoquinonide shares structural similarities with other quinone derivatives, but it also possesses unique properties that set it apart:

Propriétés

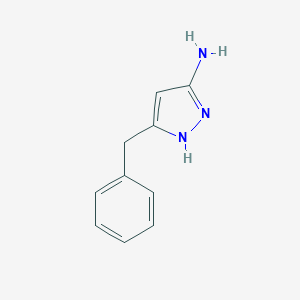

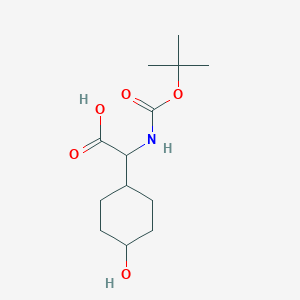

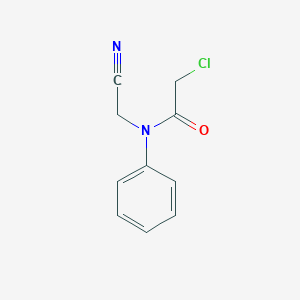

IUPAC Name |

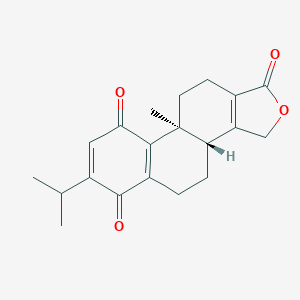

(3bR,9bS)-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTABFBXCBBJRR-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the enantioselective total synthesis achieved in the research regarding triptoquinonide?

A1: The research by [] describes, for the first time, the enantioselective total synthesis of (+)-triptoquinonide. This is significant because it allows for the production of the enantiomerically pure compound. Having access to enantiomerically pure compounds is crucial for studying their biological activity, as different enantiomers can exhibit distinct pharmacological profiles. This advancement paves the way for further investigation into the therapeutic potential of (+)-triptoquinonide.

Q2: What key chemical step enabled the successful synthesis of (+)-triptoquinonide and other related natural products?

A2: The key chemical step was a lanthanide triflate-catalyzed oxidative radical cyclization of a specific (+)-8-phenylmenthyl ester intermediate []. This reaction, mediated by Manganese (III) acetate, formed a crucial intermediate with high diastereoselectivity. This controlled formation of the desired stereoisomer was essential for ultimately obtaining (+)-triptoquinonide and other natural products in their correct enantiomeric forms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.